tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate
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Overview
Description
tert-Butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a difluorocyclopentyl ring. The presence of fluorine atoms in the cyclopentyl ring enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the difluorocyclopentyl ring or the carbamate group.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. The presence of fluorine atoms can improve the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring high chemical stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog without the difluorocyclopentyl ring, used in various chemical syntheses.
tert-Butyl N-[(1S,2R)-2-aminocyclopentyl]carbamate: Similar structure but lacks the fluorine atoms, resulting in different chemical and biological properties.
Uniqueness: The uniqueness of tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate lies in the presence of the difluorocyclopentyl ring. The fluorine atoms enhance the compound’s chemical stability, metabolic resistance, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18F2N2O2 |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-4,4-difluorocyclopentyl)carbamate |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-5-10(11,12)4-6(7)13/h6-7H,4-5,13H2,1-3H3,(H,14,15) |
InChI Key |
UOONEHWEPPYREX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1N)(F)F |
Origin of Product |
United States |
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